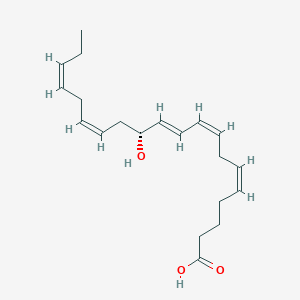

12(R)-HEPE

Description

12-Hydroxyeicosapentaenoic acid, (12R)- has been reported in Murrayella periclados with data available.

Properties

IUPAC Name |

(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRJLMXYVFDXLS-IHWYZUJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109430-12-8 |

Source

|

| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of 12(R)-HEPE in Keratinocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator synthesized from eicosapentaenoic acid (EPA) by the enzyme 12R-lipoxygenase (12R-LOX). In the skin, this compound plays a critical role in modulating inflammatory responses and maintaining epidermal barrier integrity. This technical guide delineates the mechanism of action of this compound in keratinocytes, focusing on its anti-inflammatory signaling pathways and its contribution to the formation of a competent skin barrier. We provide a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Introduction

Keratinocytes, the primary cell type of the epidermis, are central to the skin's function as a protective barrier and are active participants in cutaneous immune responses. Lipid mediators derived from polyunsaturated fatty acids are key signaling molecules that regulate keratinocyte function. This compound, a prominent metabolite of the omega-3 fatty acid EPA in the skin, has emerged as a significant regulator of keratinocyte biology.[1] Its actions are primarily centered on two key areas: the suppression of inflammatory chemokine expression and the enzymatic modification of ceramides (B1148491) essential for the epidermal permeability barrier. Understanding the precise mechanisms through which this compound exerts these effects is crucial for the development of novel therapeutic strategies for inflammatory and barrier-disruption skin disorders.

Anti-inflammatory Action of this compound in Keratinocytes

The primary anti-inflammatory effect of this compound in keratinocytes is the suppression of pro-inflammatory chemokines, specifically CXCL1 and CXCL2. These chemokines are potent neutrophil chemoattractants, and their inhibition by this compound leads to a reduction in neutrophil infiltration into the skin during an inflammatory response.[1]

Signaling Pathway: The Role of Retinoid X Receptor α (RXRα)

The inhibitory action of this compound on CXCL1 and CXCL2 expression is mediated through the nuclear receptor, Retinoid X Receptor α (RXRα).[1][2] this compound acts as a ligand for RXRα, initiating a signaling cascade that culminates in the transcriptional repression of the CXCL1 and CXCL2 genes.

Figure 1: this compound/RXRα signaling pathway in keratinocytes.

Quantitative Data on Chemokine Inhibition

Experimental evidence demonstrates a significant reduction in CXCL1 and CXCL2 mRNA levels in human keratinocytes upon treatment with this compound.

| Parameter | Cell Line | Treatment | Target Gene | Fold Change (vs. Control) | Reference |

| mRNA Expression | HaCaT | 300 nmol/L 12-HEPE + TNF-α | CXCL1 | Significantly Decreased | [2] |

| mRNA Expression | HaCaT | 300 nmol/L 12-HEPE + TNF-α | CXCL2 | Significantly Decreased | [2] |

Role in Epidermal Barrier Function

The integrity of the epidermal barrier is critically dependent on the formation of the cornified lipid envelope (CLE), a layer of covalently bound lipids on the surface of corneocytes. The 12R-LOX pathway, which produces this compound from EPA and related metabolites from other fatty acids, is essential for this process.

The 12R-LOX/eLOX-3 Enzymatic Cascade and Ceramide Modification

In keratinocytes, 12R-LOX and another lipoxygenase, epidermis-type lipoxygenase-3 (eLOX-3), act in sequence to modify specific ceramides. The primary substrate is linoleic acid esterified to the omega-hydroxyl group of very long-chain acyl-ceramides (Cer-EOS).[3]

-

Oxygenation by 12R-LOX: 12R-LOX introduces a hydroperoxy group at the C-9 position of the linoleoyl moiety of Cer-EOS, forming a 9R-hydroperoxide derivative.[3]

-

Isomerization by eLOX-3: eLOX-3 then isomerizes this hydroperoxide into an epoxy-alcohol derivative (9,10-epoxy-13-hydroxy).[3]

-

Hydrolysis: This epoxy-alcohol is further hydrolyzed by epoxide hydrolases (such as EPHX3) to form a stable trihydroxy derivative.[3]

-

Covalent Binding: These oxidized ceramides are then covalently attached to proteins of the cornified envelope (e.g., involucrin), a process crucial for the formation of the CLE.[4]

Deficiencies in either 12R-LOX or eLOX-3 lead to severe skin barrier defects, characteristic of autosomal recessive congenital ichthyosis, highlighting the critical role of this pathway.[5]

Figure 2: 12R-LOX/eLOX-3 pathway for ceramide modification.

Potential Involvement of Other Receptors

While the role of RXRα is well-established for the anti-inflammatory effects of this compound, there is indirect evidence suggesting the potential involvement of other receptors, such as PPARγ and GPR120, in the broader actions of omega-3 fatty acid metabolites in the skin.

-

Peroxisome Proliferator-Activated Receptor γ (PPARγ): 12-HEPE has been shown to act as a PPARγ agonist in macrophages, inhibiting foam cell formation.[6] In keratinocytes, PPARγ activation is known to stimulate differentiation.[7] Although direct binding and activation of PPARγ by this compound in keratinocytes have not been definitively demonstrated, it remains a plausible mechanism for some of its effects on differentiation and barrier function.

-

G Protein-Coupled Receptor 120 (GPR120): GPR120 is a known receptor for omega-3 fatty acids and is expressed in the epidermis.[8] Its activation can lead to anti-inflammatory and insulin-sensitizing effects.[9] The signaling cascade of GPR120 often involves Gαq/11, leading to increased intracellular calcium and ERK1/2 phosphorylation.[9] While direct activation by this compound in keratinocytes is yet to be confirmed, it represents a potential pathway for its actions.

Experimental Protocols

General Experimental Workflow

Figure 3: General workflow for studying this compound effects.

Protocol for Quantitative Real-Time PCR (qPCR) of CXCL1 and CXCL2

This protocol is adapted from standard molecular biology techniques for gene expression analysis in cultured keratinocytes.

-

Cell Culture and Treatment:

-

Culture primary human keratinocytes or HaCaT cells to 70-80% confluency.

-

Pre-treat cells with desired concentrations of this compound (e.g., 10-1000 nM) or vehicle control for 30 minutes.

-

Stimulate with an inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 4-6 hours.

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

-

Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA purity and integrity using spectrophotometry (e.g., NanoDrop) and/or capillary electrophoresis (e.g., Bioanalyzer).

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qPCR:

-

Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for CXCL1, CXCL2, and a reference gene (e.g., GAPDH or ACTB), and the diluted cDNA.

-

Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

Protocol for Lipid Extraction and LC-MS/MS Analysis of Ceramides

This protocol provides a general framework for the analysis of the ceramide profile in keratinocytes.

-

Cell Culture and Harvesting:

-

Culture keratinocytes to confluency to allow for sufficient lipid synthesis.

-

Treat cells with this compound or vehicle as required.

-

Wash cells with PBS, scrape, and pellet by centrifugation.

-

-

Lipid Extraction:

-

Perform a Bligh-Dyer or a modified Folch extraction using a chloroform/methanol solvent system to extract total lipids from the cell pellet.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for liquid chromatography.

-

Inject the sample onto a reverse-phase C18 column for separation of the different ceramide species.

-

Use a mass spectrometer operating in a positive ion mode with electrospray ionization (ESI) to detect and identify the ceramides based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS).

-

Quantify the different ceramide species by comparing their peak areas to those of internal standards.

-

Conclusion and Future Directions

This compound is a key bioactive lipid in the skin that exerts its effects on keratinocytes through at least two distinct mechanisms: the RXRα-mediated suppression of inflammatory chemokines and a crucial role in the enzymatic pathway for ceramide modification and skin barrier formation. These actions position this compound as a potential therapeutic agent for skin diseases characterized by inflammation and barrier dysfunction, such as atopic dermatitis and psoriasis.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and RXRα.

-

Confirming the direct interaction and functional relevance of this compound with PPARγ and GPR120 in keratinocytes.

-

Conducting preclinical studies to evaluate the therapeutic efficacy of topical this compound in animal models of inflammatory skin diseases.

-

Investigating the downstream effects of the 12R-LOX/eLOX-3 pathway on keratinocyte differentiation and signaling.

This in-depth understanding of the this compound mechanism of action will pave the way for the development of targeted and effective dermatological therapies.

References

- 1. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 12-Hydroxyeicosapentaenoic acid inhibits foam cell formation and ameliorates high-fat diet-induced pathology of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome-proliferator-activated receptor (PPAR)-gamma activation stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty acid receptor GPR120: a novel marker for human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Role of 12(R)-Hydroxyeicosatetraenoic Acid (12(R)-HETE) in Inflammatory Signaling Pathways: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) is a stereospecific lipid mediator derived from arachidonic acid that plays a significant, yet often overlooked, role in the orchestration of inflammatory responses. Unlike its more extensively studied 12(S) enantiomer, 12(R)-HETE is generated through distinct enzymatic pathways, including 12R-lipoxygenase (12R-LOX) and cytochrome P450 (CYP) enzymes. It exerts its biological effects by interacting with specific cell surface receptors, such as the leukotriene B4 receptor 2 (BLT2) and the thromboxane (B8750289) A2 receptor (TP), thereby activating downstream signaling cascades in key immune cells. This technical guide provides an in-depth examination of the biosynthesis, molecular targets, and signaling pathways of 12(R)-HETE, with a particular focus on its function in modulating neutrophil and macrophage activities. We consolidate quantitative data, present detailed experimental protocols for its study, and provide visual diagrams of its core signaling pathways to offer a comprehensive resource for professionals engaged in inflammation research and therapeutic development.

Note: The user's query specified 12(R)-HEPE. Based on the available scientific literature, the relevant and widely studied molecule in this context is 12(R)-HETE (hydroxyeicosatetraenoic acid). This guide will proceed with the assumption that "HEPE" was a typographical error and will focus on 12(R)-HETE.

Biosynthesis and Metabolism of 12(R)-HETE

12(R)-HETE is an eicosanoid synthesized from arachidonic acid (AA) via two primary enzymatic routes. The stereospecificity of the product is critical to its biological function.

-

12R-Lipoxygenase (12R-LOX) Pathway: The enzyme 12R-lipoxygenase, encoded by the ALOX12B gene, directly oxygenates arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE).[1][2] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidase, to the more stable 12(R)-HETE.[1][3] The 12R-LOX enzyme is notably found in human skin and is implicated in the pathophysiology of proliferative skin diseases like psoriasis.[4][5]

-

Cytochrome P450 (CYP) Pathway: Various cytochrome P450 enzymes can also metabolize arachidonic acid to produce 12-HETE.[4] This pathway typically yields a racemic mixture of 12(S)-HETE and 12(R)-HETE, although the R-stereoisomer often predominates.[1]

Once formed, 12(R)-HETE can be further metabolized. Its precursor, 12(R)-HpETE, can be converted by epidermis-type lipoxygenase 3 (eLOX3) into hepoxilins or oxidized to 12-keto-eicosatetraenoic acid (12-oxo-ETE).[1] 12(R)-HETE itself can be oxidized by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) to form 12-oxo-ETE, a metabolite with its own distinct biological activities.[4]

Receptors and Molecular Targets

12(R)-HETE interacts with several G protein-coupled receptors (GPCRs) to initiate intracellular signaling. Its effects are distinct from the 12(S) enantiomer, which is a high-affinity ligand for GPR31.[2][6]

-

Leukotriene B4 Receptor 2 (BLT2): 12(R)-HETE is a known agonist for the BLT2 receptor.[1][7] This low-affinity receptor for leukotriene B4 also binds other lipid mediators and is implicated in mediating chemotactic responses in immune cells.[1]

-

Thromboxane A2 Receptor (TP): 12(R)-HETE acts as a competitive antagonist at the TP receptor.[1][8] This interaction can lead to effects such as the relaxation of pre-constricted arteries and inhibition of platelet aggregation.[7][8]

The quantitative parameters for these interactions, along with those of the related 12(S)-HETE for comparison, are summarized below.

| Ligand | Receptor | Assay Type | Value (IC50 / Kd) | Cell/System | Reference |

| 12(R)-HETE | TP Receptor | Radioligand Binding | 0.734 µM | Washed human platelets | [7] |

| 12(R)-HETE | TP Receptor | Platelet Aggregation Inhibition | 3.6 µM | Human platelets | [7] |

| 12(S)-HETE | GPR31 | Radioligand Binding (Kd) | 4.8 ± 0.12 nM | GPR31-transfected cells | [6] |

Role in Inflammatory Cell Signaling and Function

12(R)-HETE is a potent modulator of innate immune cell function, particularly neutrophils, and plays a role in various inflammatory conditions.

Neutrophil Activation and Chemotaxis

One of the most well-documented roles of 12(R)-HETE is its ability to act as a chemoattractant for neutrophils.[1][9]

-

Chemotaxis and Recruitment: When injected into the skin, 12(R)-HETE induces the local accumulation and extravasation of circulating neutrophils.[1] This process is fundamental to the initiation of an acute inflammatory response. Studies in models of acute lung injury suggest that the broader 12/15-LOX pathway, which generates 12-HETEs, is critical for neutrophil recruitment into lung tissue.[10]

-

Intracellular Signaling: The binding of 12(R)-HETE to its receptors on neutrophils, likely BLT2, leads to a rapid increase in cytosolic free calcium ([Ca2+]i).[1] This calcium influx acts as a key second messenger, triggering the downstream cellular machinery required for directed cell movement (chemotaxis) and the release of granule-bound enzymes (degranulation).[1][11]

Macrophage Modulation and Polarization

While the role of 12(S)-HETE and the 12-LOX pathway in macrophage function is increasingly recognized, direct evidence specifically for the 12(R) enantiomer is less established. However, studies on the general 12-LOX/12-HETE axis provide strong indications of its importance.

-

Macrophage Infiltration: The 12-LOX pathway is implicated in promoting the infiltration of macrophages into inflamed tissues, such as pancreatic islets in models of type 1 diabetes.[12][13]

-

M2 Polarization: The 12-LOX/12-HETE/GPR31 axis has been shown to promote the polarization of tumor-associated macrophages towards an M2 phenotype, which is typically associated with tissue repair and tumor progression.[14] While GPR31 is a high-affinity receptor for 12(S)-HETE, the potential for 12(R)-HETE to influence macrophage polarization through other receptors like BLT2 warrants further investigation.

-

Cytokine Production: Treatment of adipocytes with 12-HETE promotes the expression of pro-inflammatory cytokines and chemokines, including TNF-α, MCP-1, and IL-6, suggesting a role in amplifying inflammatory signals.[2]

Other Biological Effects

Quantitative studies have revealed other significant physiological effects of 12(R)-HETE.

| Effect | System/Model | Concentration/Dose | Result | Reference |

| Lowering Intraocular Pressure | Rabbit Eye (Topical) | 1, 10, 50 µg | 4, 6, and 12 mmHg reduction, respectively | [15] |

| Inhibition of Na+/K+-ATPase | Bovine Cornea | Concentration-dependent | Potent inhibition | [15] |

| PAK1 Activation | CHO-AT1a Cells | 0.1 µM | 3.35-fold increase in activity at 10 min | [16] |

Experimental Methodologies

Studying the specific roles of 12(R)-HETE requires precise and validated experimental protocols capable of distinguishing it from its stereoisomer.

Quantification by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard for separating and quantifying 12(R)-HETE and 12(S)-HETE in biological matrices.

-

Objective: To achieve baseline separation of 12(R)-HETE and 12(S)-HETE enantiomers and provide absolute quantification.

-

Sample Preparation:

-

Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as Folch or Bligh-Dyer.

-

Solid-Phase Extraction (SPE): Purify the eicosanoid fraction from the total lipid extract using a C18 SPE cartridge to remove interfering lipids.

-

-

Instrumentation:

-

LC System: A high-performance liquid chromatography system.

-

Chiral Column: A specialized column is essential. A ChiralPak AD-RH (150 x 4.6 mm, 5 µm) is commonly used.[17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

-

LC Method:

-

MS/MS Method:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: The deprotonated molecule [M-H]⁻ for 12-HETE is m/z 319.

-

Product Ions: Common fragment ions for collision-induced dissociation are m/z 179 (resulting from cleavage between C-11 and C-12) and m/z 257.[17]

-

Internal Standard: A deuterated standard, such as 12(S)-HETE-d8, should be used for accurate quantification.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Objective: To quantify the directed migration of neutrophils in response to a concentration gradient of 12(R)-HETE.

-

Materials:

-

Isolated human or murine neutrophils.

-

Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size).

-

12(R)-HETE and vehicle control.

-

Chemotaxis buffer (e.g., HBSS with calcium and magnesium).

-

-

Procedure:

-

Place the chemoattractant (12(R)-HETE at various concentrations, typically 10⁻⁹ to 10⁻⁶ M) or vehicle control in the lower wells of the Boyden chamber.

-

Carefully place the microporous membrane over the lower wells.

-

Add a suspension of isolated neutrophils to the upper wells of the chamber.

-

Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

After incubation, remove the membrane. Scrape non-migrated cells from the top surface.

-

Fix and stain the membrane (e.g., with Diff-Quik stain).

-

Count the number of neutrophils that have migrated to the underside of the membrane using light microscopy.

-

Express results as the number of migrated cells per high-power field or as a chemotactic index relative to the vehicle control.

-

Summary and Future Directions

12(R)-HETE is a stereospecific lipid mediator with potent pro-inflammatory activities, primarily driven by its ability to recruit and activate neutrophils via the BLT2 receptor. Its synthesis by both 12R-LOX and CYP enzymes places it at a key intersection of inflammatory pathways, particularly in tissues like the skin. While its role as a neutrophil chemoattractant is well-defined, its specific contributions to macrophage function and its interplay with the broader network of eicosanoids are areas ripe for further exploration.

Future research should focus on:

-

Deconvoluting Receptor Usage: Clarifying the precise signaling outcomes of 12(R)-HETE binding to BLT2 versus its antagonistic effects at the TP receptor in different immune cell types.

-

Macrophage-Specific Effects: Conducting detailed studies to determine if 12(R)-HETE directly influences macrophage polarization and effector functions, independent of the 12(S)-HETE/GPR31 axis.

-

Therapeutic Targeting: Investigating the potential of selective inhibitors of the 12R-LOX pathway or antagonists of the BLT2 receptor as therapeutic strategies for treating inflammatory disorders characterized by excessive neutrophil infiltration, such as psoriasis or acute lung injury.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eliminating or blocking 12/15-lipoxygenase reduces neutrophil recruitment in mouse models of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the human neutrophil secretory process with 5(S),12(R)-dihydroxy-6,14-cis-8,10-trans-eicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The G Protein-Coupled Receptor GPR31 Promotes Pro-inflammatory Responses in Pancreatic Islets and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evidence that 12-lipoxygenase product 12-hydroxyeicosatetraenoic acid activates p21-activated kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Endogenous Production of 12-Hydroxyeicosapentaenoic Acid (12-HEPE) in Brown Adipose Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brown adipose tissue (BAT) has emerged as a significant regulator of systemic energy homeostasis, primarily through its thermogenic capacity. Recent research has unveiled a novel role for BAT as an endocrine organ that secretes signaling molecules, termed "batokines," which influence metabolic processes in other tissues. Among these, the lipid mediator 12-hydroxyeicosapentaenoic acid (12-HEPE) has garnered considerable attention. This technical guide provides an in-depth overview of the endogenous production of 12-HEPE in BAT, its signaling pathways, and its physiological effects, with a focus on the experimental methodologies used in its study. While the initial interest lies in the 12(R) stereoisomer of HEPE, current key findings predominantly point to the significance of the 12(S) stereoisomer in BAT-mediated glucose metabolism. This guide will address both, clarifying the context based on available scientific literature.

Biosynthesis of 12-HEPE in Brown Adipose Tissue

The synthesis of 12-HEPE in brown adipocytes is a highly regulated process initiated by specific physiological stimuli. Cold exposure and β3-adrenergic stimulation are the primary inducers of this pathway.[1][2] The enzymatic machinery responsible for 12-HEPE production involves the 12-lipoxygenase (12-LOX) family of enzymes, which catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.

The precursor for 12-HEPE is eicosapentaenoic acid (EPA), an omega-3 fatty acid. The 12-LOX enzyme converts EPA into 12-hydroperoxyeicosapentaenoic acid (12-HpEPE), which is then rapidly reduced to the more stable 12-HEPE.

The Role of Alox12 and the 12(S)-HEPE Stereoisomer

Studies have shown that in murine brown and beige adipose tissue, the gene Alox12 is expressed at substantially higher levels than Alox12b, Alox15, and Alox15b.[1] The Alox12 gene encodes for an enzyme that produces the 12(S) stereoisomers of various lipid mediators, including 12(S)-HEPE.[1] Cold exposure and β3-adrenergic agonists, such as CL316,243, have been demonstrated to increase the expression of Alox12 in differentiated brown adipocytes.[1]

The 12(R)-HEPE Stereoisomer and the Alox12b Gene

The 12(R) stereoisomer of HEPE is produced by the enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the Alox12b gene.[1] However, research indicates that the mRNA expression of Alox12b is negligible in the brown adipose tissue of mice.[1] While 12(R)-HETE, a related 12R-LOX product, has been identified in other tissues like the skin, the primary form of 12-HEPE produced and secreted by BAT in response to thermogenic stimuli appears to be 12(S)-HEPE.[1]

Signaling Pathway of 12-HEPE

12-HEPE functions as a "batokine," a signaling molecule secreted from BAT that exerts its effects on both brown adipocytes (autocrine/paracrine) and distant tissues like skeletal muscle (endocrine).[1][2] The downstream signaling cascade of 12-HEPE is characterized as an insulin-like pathway that promotes glucose uptake.

The proposed signaling pathway is initiated by the binding of 12-HEPE to a G-protein coupled receptor (GPCR). Experimental evidence suggests the involvement of a Gs protein-coupled receptor.[1] Activation of this receptor triggers a downstream cascade involving phosphoinositide 3-kinase (PI3K) and Akt (also known as protein kinase B). This PI3K/Akt signaling culminates in the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating increased glucose uptake into the cell.[1]

Figure 1: Signaling pathway of 12(S)-HEPE in brown adipocytes.

Quantitative Data on 12-HEPE Production and Effects

The following tables summarize key quantitative data from studies on 12-HEPE in the context of brown adipose tissue.

Table 1: Circulating Levels of 12-LOX Metabolites in Mice

| Metabolite | Condition | Concentration (nM) | Reference |

|---|---|---|---|

| 12-HEPE | Male C57BL/6 mice, 7 days at 5°C | ~50 | [1] |

| 14-HDHA | Male C57BL/6 mice, 7 days at 5°C | ~15 | [1] |

| 12-HETE | Male C57BL/6 mice, 7 days at 5°C | ~25 |[1] |

Table 2: In Vivo Treatment with 12(S)-HEPE in Diet-Induced Obese (DIO) Mice

| Parameter | Value | Unit | Duration | Reference |

|---|

| Daily Dose | 200 | µg/kg | 2 weeks |[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 12-HEPE in brown adipose tissue.

Measurement of 12-HEPE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of lipid mediators like 12-HEPE from biological samples.

Figure 2: Workflow for LC-MS/MS-based lipidomics of 12-HEPE.

Protocol Steps:

-

Sample Preparation:

-

For serum samples, use 100 µL aliquots.

-

For tissue samples, homogenize the tissue and use an amount equivalent to 1 mg of protein (quantified by BCA assay).

-

-

Internal Standard Spiking:

-

Add a mixture of deuterium-labeled internal standards to each sample to correct for extraction efficiency and matrix effects.

-

-

Lipid Extraction:

-

Add three times the sample volume of cold methanol (B129727) (MeOH).

-

Vortex the mixture for 5 minutes.

-

Store at -20°C overnight to allow for protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Processing:

-

Transfer the supernatant to a new tube.

-

Add 3 mL of acidified water (pH 3.5).

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the lipids of interest.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried eluate in an appropriate solvent.

-

Inject the sample into an LC-MS/MS system.

-

Acquire full-scan MS/MS data in high sensitivity mode.

-

-

Data Analysis:

-

Confirm the identity of 12-HEPE using software such as PeakView®.

-

Quantify the analyte using software like MultiQuant™ by comparing the peak area of the endogenous analyte to that of the deuterated internal standard.

-

In Vitro Glucose Uptake Assay in Brown Adipocytes

This assay measures the ability of brown adipocytes to take up glucose from the culture medium in response to stimuli like 12-HEPE.

Figure 3: Workflow for in vitro glucose uptake assay.

Protocol Steps:

-

Cell Culture:

-

Culture murine or human brown preadipocytes to confluence in appropriate growth medium.

-

Induce differentiation into mature brown adipocytes using a standard differentiation cocktail.

-

-

Pre-treatment (Optional):

-

To investigate signaling pathways, pre-treat cells with specific inhibitors (e.g., Wortmannin for PI3K, rapamycin (B549165) for mTOR) for a defined period before stimulation.

-

-

Stimulation:

-

Wash the differentiated adipocytes.

-

Starve the cells in a low-glucose medium.

-

Treat the cells with 12(S)-HEPE or a vehicle control for a specified time. Insulin (B600854) is often used as a positive control.

-

-

Glucose Uptake Measurement:

-

Add a radiolabeled glucose analog, such as [3H]2-deoxy-D-glucose ([3H]2-DG), to the culture medium.

-

Incubate for a short period (e.g., 5-10 minutes) to allow for glucose uptake.

-

-

Termination and Lysis:

-

Stop the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., NaOH).

-

-

Quantification:

-

Measure the amount of radioactivity in the cell lysates using a scintillation counter.

-

-

Normalization:

-

Determine the total protein concentration in each well using a BCA assay.

-

Normalize the radioactivity counts to the protein concentration to account for variations in cell number.

-

Implications for Drug Development

The discovery of the 12-LOX/12-HEPE pathway in BAT presents a promising avenue for the development of novel therapeutics for metabolic diseases.[2] Targeting this pathway could offer strategies to enhance glucose disposal and improve insulin sensitivity. Potential therapeutic approaches include:

-

Development of 12-HEPE analogs: Designing stable and orally bioavailable mimetics of 12-HEPE could replicate its beneficial metabolic effects.

-

Modulation of 12-LOX activity: Small molecule activators of 12-LOX in BAT could increase the endogenous production of 12-HEPE.

-

Targeting the 12-HEPE receptor: Identifying and developing agonists for the specific GPCR that mediates the effects of 12-HEPE could provide a more direct approach to activate its downstream signaling pathway.

Conclusion

The endogenous production of 12-HEPE, particularly the 12(S) stereoisomer, by brown adipose tissue represents a significant finding in the field of metabolic research. This batokine acts as a crucial signaling molecule that enhances glucose uptake in an insulin-like manner, thereby contributing to systemic glucose homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into this pathway. A deeper understanding of the 12-LOX/12-HEPE axis will be instrumental in developing novel therapeutic strategies to combat obesity and type 2 diabetes.

References

Unraveling the Enigma: A Technical Guide to the Identification and Characterization of the 12(R)-HEPE Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is an endogenous lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). While its biological activities are of increasing interest, a definitive receptor for this compound has yet to be identified, presenting a significant knowledge gap in the field of lipid signaling. This technical guide provides a comprehensive overview of the current state of research into the this compound receptor, detailing potential candidates, relevant binding affinity data for structurally similar molecules, and the experimental protocols required for definitive identification and characterization. This document aims to serve as a foundational resource for researchers dedicated to deorphanizing the receptor for this intriguing lipid mediator and exploring its therapeutic potential.

Introduction: The Quest for the this compound Receptor

The biological effects of lipid mediators are predominantly transduced through specific cell surface or intracellular receptors. The identification of these receptors is paramount for understanding their physiological roles and for the development of targeted therapeutics. This compound, a metabolite of EPA, is produced via the 12-lipoxygenase pathway.[1] While the bioactivities of its stereoisomer, 12(S)-HEPE, are being elucidated, the specific receptor and signaling pathways for this compound remain largely unknown. This guide consolidates the current, albeit limited, knowledge and provides a roadmap for future research endeavors.

Potential Receptor Candidates for this compound

Current research points to a few potential, yet unconfirmed, receptor candidates for this compound. The evidence is largely indirect and often based on studies of related lipid mediators.

G Protein-Coupled Receptors (GPCRs)

GPCRs are a major class of receptors for lipid signaling molecules. The deorphanization of GPCRs for various eicosanoids has been a key area of research.

-

GPR31: A Case of Stereoselectivity: The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), a molecule structurally similar to this compound.[2][3][4] However, studies have demonstrated that GPR31 is highly stereoselective, showing no binding or activation by 12(R)-HETE.[3] This pronounced stereospecificity strongly suggests that GPR31 is unlikely to be the receptor for this compound. This finding underscores the critical importance of stereochemistry in ligand-receptor interactions.

-

GPR37 and GPR37L1: An Unclear Picture: GPR37 and GPR37L1 are orphan GPCRs for which the endogenous ligands are still a subject of debate. While initially linked to the neuropeptide prosaposin,[5][6] more recent evidence suggests that the lipid mediator neuroprotectin D1 (NPD1) is a ligand for GPR37.[7][8][9] Given that GPR37 can be activated by a lipid mediator, it remains a speculative, albeit unproven, candidate for this compound. Further screening of lipid libraries against these receptors is warranted.

Nuclear Receptors

-

Retinoid X Receptor α (RXRα): A Promising Lead: A study has indicated that 12-HEPE (the specific stereoisomer was not defined) can alleviate contact hypersensitivity by acting on the retinoid X receptor α (RXRα) in keratinocytes.[10] RXRs are nuclear receptors that heterodimerize with other nuclear receptors to regulate gene transcription.[11][12] This finding presents a compelling avenue for investigation, suggesting a potential intracellular site of action for this compound. However, direct binding studies and quantitative affinity data for this compound with RXRα are currently lacking.

-

Aryl Hydrocarbon Receptor (AHR): An Indirect Interaction: Research on the related molecule 12(R)-HETE has shown that it can indirectly activate the Aryl Hydrocarbon Receptor (AHR) pathway.[13] While this does not imply direct binding, it suggests a potential cross-talk between 12(R)-eicosanoid signaling and the AHR pathway, which is involved in cellular responses to environmental stimuli.

Quantitative Data for Related Ligands

To date, there is no published binding affinity or functional potency data for this compound with any receptor. The following table summarizes the quantitative data for the interaction of the closely related 12(S)-HETE with its identified receptor, GPR31, to provide a comparative baseline for future studies on this compound.

| Ligand | Receptor | Cell Line | Assay Type | Parameter | Value | Reference |

| 12(S)-HETE | GPR31 | CHO cells | Radioligand Binding | Kd | 4.8 ± 0.12 nM | [3][4][14][15] |

| 12(S)-HETE | GPR31 | CHO cells | [35S]GTPγS Binding | EC50 | 0.28 ± 1.26 nM | [2][3][4] |

Table 1: Binding Affinity and Functional Potency of 12(S)-HETE for GPR31. This data highlights the high affinity and potency of the S-isomer for its receptor and serves as a benchmark for the characterization of the putative this compound receptor.

Experimental Protocols for Receptor Identification and Characterization

The definitive identification and characterization of the this compound receptor will require a systematic approach employing a range of established experimental protocols.

Receptor Identification: Deorphanization Strategies

The process of identifying a ligand for an orphan receptor is termed deorphanization. For a novel ligand like this compound, a "reverse pharmacology" approach is typically employed.

-

Cell-Based Screening Assays: A common strategy is to screen a panel of orphan GPCRs expressed in a heterologous system (e.g., HEK293 or CHO cells) for activation by this compound. Functional readouts can include:

-

Calcium Mobilization Assays: For receptors coupling to Gq proteins.

-

cAMP Accumulation/Inhibition Assays: For receptors coupling to Gs or Gi proteins.

-

β-arrestin Recruitment Assays: A universal signaling pathway for many activated GPCRs.[16]

-

-

Radioligand Binding Assays: If a tritiated or iodinated form of this compound is available, direct binding studies on membranes from cells expressing orphan receptors can be performed.

-

Affinity Chromatography: Immobilized this compound can be used as bait to pull down its receptor from cell lysates, which can then be identified by mass spectrometry.

The following diagram illustrates a typical workflow for orphan GPCR deorphanization.

References

- 1. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. med.emory.edu [med.emory.edu]

- 6. pnas.org [pnas.org]

- 7. Role and regulatory mechanism of GPR37 in neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 12(R)-Hydroxy-5(Z),8(Z),10(E),14(Z)-eicosatetraenoic acid [12(R)-HETE], an arachidonic acid derivative, is an activator of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Metabolites of the 12(R)-HEPE Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the downstream metabolic cascade originating from 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE), a significant lipid mediator derived from eicosapentaenoic acid (EPA). This document details the enzymatic conversions, the resulting metabolites, and their emerging roles in cellular signaling and pathophysiology. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Introduction to the this compound Pathway

The this compound metabolic pathway is initiated by the action of 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, on the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This enzymatic reaction stereospecifically introduces a hydroperoxy group at the 12th carbon position, forming 12(R)-hydroperoxyeicosapentaenoic acid (12(R)-HpEPE). This unstable intermediate is rapidly reduced by cellular glutathione (B108866) peroxidases (GPX1, GPX2, and GPX4) to the more stable this compound. While structurally similar to its S-enantiomer, 12(S)-HEPE, the downstream metabolic fate and biological activities of this compound are distinct and are of growing interest in fields such as dermatology, immunology, and metabolic disease research.

Enzymatic Cascade and Downstream Metabolites

The metabolism of this compound extends beyond its initial formation, leading to a series of bioactive lipids. The key enzymes involved are epidermis-type lipoxygenase 3 (eLOX3) and soluble epoxide hydrolase (sEH).

eLOX3-Mediated Metabolism

In tissues such as the skin, 12(R)-HpEPE is a preferred substrate for eLOX3, a unique lipoxygenase that functions as a hydroperoxide isomerase.[1][2] This enzyme converts 12(R)-HpEPE into two primary products:

-

8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid: A specific hepoxilin, which is an epoxy alcohol derivative.

-

12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE): A keto derivative.

sEH-Mediated Metabolism

The hepoxilin formed by eLOX3 can be further metabolized by soluble epoxide hydrolase (sEH). This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of a trihydroxy derivative:

-

8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid: A trioxilin.

Quantitative Data on this compound and its Metabolites

Quantitative data for the downstream metabolites of this compound are not as extensively documented as for other eicosanoids. However, studies in specific biological contexts provide some insights. The following table summarizes available quantitative information.

| Metabolite | Biological Matrix | Condition | Concentration/Level | Reference |

| 12(R)-HETE | Mouse Plasma | Atopic Dermatitis Model | ~1.5 ng/mL | [3] |

| 12(R)-HETE | Mouse Skin | Atopic Dermatitis Model | ~2.0 ng/mg tissue | [3] |

| 12(R)-HETE | Mouse Spleen | Atopic Dermatitis Model | ~0.5 ng/mg tissue | [3] |

| 12(R)-HETE | Mouse Lymph Node | Atopic Dermatitis Model | ~1.0 ng/mg tissue | [3] |

| 12-HEPE (R/S not specified) | Human Serum | Post-mirabegron treatment | Significantly elevated | [4] |

| 12-HEPE (R/S not specified) | Mouse Serum | Cold Exposure (7 days) | ~50 nMol | [4] |

Note: Data for the hepoxilin and trioxilin derivatives of this compound are particularly scarce and often reported in relative terms due to the lack of commercially available standards.

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and quantification of this compound and its downstream metabolites, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a standard method for the extraction of lipids from tissues and biofluids.

-

Homogenization: Homogenize the tissue sample (e.g., skin, spleen) in a mixture of chloroform (B151607):methanol (B129727) (1:2, v/v) containing a suitable internal standard (e.g., 12(S)-HETE-d8). For liquid samples like plasma, add the chloroform:methanol mixture directly.

-

Phase Separation: Add chloroform and a saline solution (e.g., 0.9% NaCl) to the homogenate to achieve a final chloroform:methanol:water ratio of approximately 2:2:1.8. Vortex thoroughly and centrifuge to separate the phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically a mixture of methanol and water.

LC-MS/MS Analysis for 12(R)-HETE and its Metabolites

This method allows for the separation and quantification of the different enantiomers and downstream products.

-

Chromatography:

-

Column: A chiral column (e.g., Chiralcel OD-H) is essential for separating the R and S enantiomers of HEPE/HETE. For the analysis of downstream metabolites like hepoxilins and trioxilins, a C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is most common for these acidic lipids.

-

Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion for each analyte.

-

Example MRM transitions for 12-HETE: m/z 319 -> m/z 179 (cleavage between C-11 and C-12).[3]

-

-

Internal Standards: The use of deuterated internal standards (e.g., 12(S)-HETE-d8) is crucial for accurate quantification, as they correct for variations in extraction efficiency and instrument response.

-

Signaling Pathways and Biological Functions

The signaling pathways initiated by this compound and its metabolites are an active area of research. Unlike the often pro-inflammatory actions of 12(S)-HETE, the this compound pathway appears to have more nuanced and, in some cases, anti-inflammatory or pro-resolving functions.

The this compound Metabolic Pathway

Metabolic cascade of this compound.

Signaling in Glucose Metabolism

Recent studies have implicated 12-HEPE (the specific enantiomer was not always defined but is contextually linked to 12-LOX activity) as a "batokine" released from brown adipose tissue (BAT) in response to cold stimulation.[4] This lipid mediator appears to improve glucose metabolism by promoting glucose uptake in adipocytes and skeletal muscle. The proposed signaling pathway involves:

-

Receptor Activation: 12-HEPE is thought to activate a G-protein coupled receptor (GPCR).

-

Downstream Signaling: This activation leads to the engagement of the PI3K/Akt signaling cascade, a pathway that is also central to insulin (B600854) signaling.

-

GLUT4 Translocation: The activation of Akt promotes the translocation of the glucose transporter GLUT4 to the cell membrane, thereby increasing glucose uptake.

Proposed signaling pathway for 12-HEPE-mediated glucose uptake.

Role in Skin and Inflammation

The this compound pathway is particularly active in the skin, where both 12R-LOX and eLOX3 are expressed.[5] This localization suggests a role in maintaining the skin's barrier function. In contrast to the pro-inflammatory effects of many arachidonic acid-derived eicosanoids, 12-HEPE has demonstrated anti-inflammatory properties in the context of skin inflammation.[5] Topical application of 12-HEPE has been shown to alleviate contact hypersensitivity by downregulating the expression of neutrophil-attracting chemokines, CXCL1 and CXCL2, in keratinocytes.[5] This effect is mediated through the activation of the retinoid X receptor α (RXRα).[5]

Conclusion

The downstream metabolites of the this compound pathway represent a fascinating and evolving area of lipid research. From their roles in skin barrier function to their potential as regulators of glucose metabolism, these molecules offer new avenues for therapeutic intervention in a range of diseases. Further research is needed to fully elucidate the quantitative aspects of this pathway in various tissues and disease states, and to identify the specific receptors and downstream signaling events for each of the metabolites. The development of robust analytical methods and the availability of purified standards will be critical for advancing our understanding of this important metabolic cascade.

References

- 1. The lipoxygenase gene ALOXE3 implicated in skin differentiation encodes a hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lipoxygenase gene ALOXE3 implicated in skin differentiation encodes a hydroperoxide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-lipoxygenase regulates cold adaptation and glucose metabolism by producing the omega-3 lipid 12-HEPE from brown fat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Concentrations of 12(R)-HETE in Human Plasma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE) in human plasma. It includes quantitative data, detailed experimental protocols for its measurement, and an exploration of its key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of lipid mediators and their roles in health and disease.

Introduction to 12(R)-HETE

12(R)-HETE is a stereoisomer of 12-hydroxyeicosatetraenoic acid, an eicosanoid derived from arachidonic acid. While the 'S' enantiomer, 12(S)-HETE, is the more abundant and well-studied form, 12(R)-HETE is increasingly recognized for its distinct biological activities and potential role in various physiological and pathological processes. Its formation is primarily catalyzed by 12R-lipoxygenase (12R-LOX) and certain cytochrome P450 (CYP) enzymes. Understanding the physiological concentrations of 12(R)-HETE is crucial for elucidating its biological significance and for the development of novel therapeutic strategies targeting its pathways.

Quantitative Data: Physiological Concentrations of 12(R)-HETE in Human Plasma and Serum

The following table summarizes the reported physiological concentrations of 12(R)-HETE in human plasma and serum from healthy individuals. It is important to note that concentrations can vary based on the analytical method, sample type (plasma vs. serum), and individual physiological states.

| Biological Matrix | Concentration (ng/mL) | Analytical Method | Reference |

| Human Serum | 11.16 ± 2 | UHPLC-ECAPCI/HRMS | [1] |

| Human Plasma (unstimulated) | Detected, but not quantified | UHPLC-ECAPCI/HRMS | [1] |

| Human Plasma (zymosan-stimulated) | 2.11 ± 0.2 | UHPLC-ECAPCI/HRMS | [1] |

Experimental Protocols for Quantification of 12(R)-HETE

The accurate quantification of 12(R)-HETE in biological matrices requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) with chiral separation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 12(R)-HETE in human plasma.

Experimental workflow for 12(R)-HETE analysis.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate eicosanoids, including 12(R)-HETE, from human plasma while removing interfering substances.

-

Materials:

-

Human plasma collected in tubes containing anticoagulants (e.g., EDTA).

-

Internal standard (e.g., deuterated 12(S)-HETE-d8).

-

Methanol (B129727), water, and ethyl acetate (B1210297) (HPLC grade).

-

SPE cartridges (e.g., C18).

-

-

Procedure:

-

Spike the plasma sample with an internal standard to correct for extraction losses and matrix effects.

-

Acidify the plasma sample to a pH of approximately 3.5 with a weak acid (e.g., acetic acid) to protonate the carboxylic acid group of HETEs.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar interferences.

-

Elute the HETEs with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[2]

-

2. Chiral Liquid Chromatography

-

Objective: To separate the 12(R)-HETE and 12(S)-HETE enantiomers.

-

Chromatographic Column: A chiral stationary phase is essential for the separation of enantiomers. Commonly used columns include those based on polysaccharide derivatives, such as the ChiralPak AD-RH.[3]

-

Mobile Phase: A typical mobile phase for reversed-phase chiral separation consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous component, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. An isocratic elution is often employed.[3][4]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typically used.[3]

-

Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.[3]

3. Tandem Mass Spectrometry (MS/MS)

-

Objective: To provide sensitive and selective detection and quantification of 12(R)-HETE.

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used for the analysis of HETEs, as the carboxylic acid group is readily deprotonated.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻, which has an m/z of 319.2 for 12-HETE) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole.[4]

-

MRM Transitions:

-

Precursor Ion (m/z): 319.2

-

Product Ions (m/z): Common product ions for 12-HETE include m/z 179.1 (resulting from cleavage adjacent to the hydroxyl group) and m/z 115.1.[4]

-

-

Quantification: The concentration of 12(R)-HETE in the sample is determined by comparing the peak area of its MRM transition to that of the internal standard. A calibration curve is generated using known concentrations of a 12(R)-HETE standard.

Signaling Pathways of 12(R)-HETE

12(R)-HETE exerts its biological effects by interacting with specific cell surface receptors, primarily the Leukotriene B4 receptor 2 (BLT2) and the Thromboxane (B8750289) A2 receptor (TP).

12(R)-HETE Signaling through the BLT2 Receptor

12(R)-HETE acts as an agonist at the BLT2 receptor, a G-protein coupled receptor (GPCR). Activation of BLT2 can lead to various cellular responses.

12(R)-HETE signaling via the BLT2 receptor.

Activation of the BLT2 receptor by 12(R)-HETE can initiate signaling through G-proteins, including Gαi and Gαq.[5][6] This can lead to the inhibition of adenylyl cyclase (decreasing cAMP levels) and the activation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. Downstream effects include the modulation of inflammatory responses, cell migration (chemotaxis), and proliferation.[5][7]

12(R)-HETE Interaction with the Thromboxane A2 (TP) Receptor

In contrast to its agonistic effect on BLT2, 12(R)-HETE has been shown to act as a competitive antagonist at the Thromboxane A2 (TP) receptor. This means it can block the actions of the endogenous agonist, thromboxane A2 (TXA2).

12(R)-HETE antagonism at the TP receptor.

The TP receptor, upon activation by agonists like TXA2, typically signals through Gαq and Gα13. This leads to the activation of phospholipase C and an increase in intracellular calcium, as well as the activation of the Rho/Rho-kinase pathway. These signaling events are crucial for processes such as platelet aggregation and vasoconstriction. By competitively binding to the TP receptor, 12(R)-HETE can inhibit these TXA2-mediated effects.[8][9]

Conclusion

This technical guide provides a foundational understanding of the physiological concentrations of 12(R)-HETE in human plasma, the methodologies for its quantification, and its signaling pathways. The data indicates that while 12(R)-HETE is present at low levels under normal physiological conditions, its concentration can be modulated by cellular stimulation. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers aiming to investigate the role of this lipid mediator in health and disease. Further research is warranted to establish a more comprehensive range of physiological concentrations and to fully elucidate the downstream consequences of 12(R)-HETE-mediated signaling in various cellular contexts.

References

- 1. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]

- 6. Leukotriene BLT2 receptor monomers activate the G(i2) GTP-binding protein more efficiently than dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 12(R)-HEPE in Tissues by Chiral LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of 12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is an omega-3 fatty acid-derived oxylipin produced by the 12R-lipoxygenase (12R-LOX) enzyme.[1] Emerging research has identified 12-HEPE as a "batokine" secreted by brown adipose tissue (BAT) that improves glucose metabolism by promoting glucose uptake in adipocytes and skeletal muscle through an insulin-like signaling pathway.[1] Given its potential therapeutic importance, accurate quantification is crucial. This method employs a chiral stationary phase for the specific separation of this compound from its 12(S)-HEPE enantiomer, followed by sensitive detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Biological Significance and Signaling Pathway

12-HEPE is synthesized from eicosapentaenoic acid (EPA) and has been shown to be a key signaling molecule in adaptive thermogenesis.[1] In response to cold exposure or β3-adrenergic stimulation, 12-lipoxygenase in brown adipose tissue produces 12-HEPE. This lipid mediator then acts as a paracrine or endocrine factor to stimulate glucose uptake into tissues like brown fat and muscle by activating the PI3K/Akt signaling pathway, similar to insulin.[1]

References

Application Note: Chiral Separation of 12(R)-HEPE and 12(S)-HEPE Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxyeicosapentaenoic acid (12-HEPE) is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). It exists as two enantiomers, 12(R)-HEPE and 12(S)-HEPE, which can exhibit distinct biological activities and metabolic fates. For instance, 12(S)-HEPE is known to participate in platelet-neutrophil interactions, similar to its arachidonic acid-derived counterpart, 12(S)-HETE. The stereospecific synthesis and action of these eicosanoids necessitate their accurate separation and quantification for detailed study in various physiological and pathological contexts. This application note provides a detailed protocol for the chiral separation of this compound and 12(S)-HEPE using high-performance liquid chromatography (HPLC).

Principle

The separation of this compound and 12(S)-HEPE enantiomers is achieved by chiral stationary phase (CSP) HPLC. Polysaccharide-based CSPs, such as those found in Chiralpak® and Chiralcel® columns, are particularly effective for resolving eicosanoid enantiomers. These columns create a chiral environment where the enantiomers form transient, diastereomeric complexes with the stationary phase, leading to differential retention and, consequently, separation. A normal-phase mobile system is typically employed to enhance the chiral recognition mechanism.

Data Presentation

The following tables summarize the typical chromatographic parameters and expected performance for the chiral separation of this compound and 12(S)-HEPE. Please note that these values are illustrative and may vary depending on the specific instrument, column condition, and sample matrix.

Table 1: HPLC System and Column Specifications

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Chiral Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |

| Guard Column | Chiralpak® AD-H Guard Cartridge, 5 µm |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Autosampler Temp. | 4 °C |

| Column Temp. | 25 °C |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 235 nm |

| Run Time | 30 minutes |

Table 3: Expected Chromatographic Performance

| Analyte | Expected Retention Time (min) | Resolution (Rs) |

| This compound | ~18.5 | \multirow{2}{*}{> 1.5} |

| 12(S)-HEPE | ~21.0 |

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible chiral separation. The following is a general protocol for extracting 12-HEPE from a biological matrix.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Internal Standard (e.g., d8-12(S)-HETE)

-

Methanol (B129727) (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 1 mL of the biological sample, add the internal standard.

-

Precipitate proteins by adding 2 mL of cold methanol.

-

Vortex the sample for 30 seconds and centrifuge at 3000 x g for 10 minutes at 4 °C.

-

Collect the supernatant and acidify to pH 3.5 with 1 M HCl.

-

Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the acidified supernatant onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water followed by 5 mL of n-hexane to remove non-polar impurities.

-

Elute the 12-HEPE with 5 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (n-Hexane / Isopropanol, 95:5, v/v).

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Analysis

Protocol:

-

Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / Isopropanol / Acetic Acid, 95:5:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 25 °C and the UV detection wavelength to 235 nm.

-

Inject 10 µL of the prepared sample or standard solution.

-

Acquire data for 30 minutes.

-

Identify and quantify the this compound and 12(S)-HEPE peaks based on the retention times of the corresponding reference standards.

Mandatory Visualizations

Caption: Experimental workflow for the chiral separation of 12-HEPE isomers.

Caption: Rationale for chiral separation of 12-HEPE isomers.

Application Note and Protocol: Extraction of 12(R)-HEPE from Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

12(R)-hydroxyeicosapentaenoic acid (12(R)-HEPE) is a lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by cytochrome P450 enzymes or aspirin-acetylated COX-2. As a specialized pro-resolving mediator (SPM), this compound plays a crucial role in the resolution of inflammation, making it a significant target in drug development for inflammatory diseases. Accurate and reliable quantification of this compound from in vitro cell culture systems is essential for understanding its biological functions and for the development of novel therapeutics. This application note provides detailed protocols for the extraction of this compound from cell culture media using both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway of 12-HETE

12-Hydroxyeicosatetraenoic acid (12-HETE), a related and more extensively studied eicosanoid, exerts its biological effects through various signaling pathways. It can be produced from arachidonic acid by 12-lipoxygenase (12-LOX) or cytochrome P450 (CYP) enzymes.[1][2][3] 12(S)-HETE has been shown to promote cancer cell growth and proliferation by activating the G-protein coupled receptor GPR31, which in turn stimulates the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways.[1] Both 12(S)-HETE and 12(R)-HETE can also act as ligands for the leukotriene B4 receptor 2 (BLT2), influencing a range of cellular responses.[1][2]

Experimental Protocols

Prior to extraction, it is crucial to handle samples appropriately to minimize auto-oxidation and degradation of this compound. It is recommended to perform all extraction steps on ice and to use solvents containing antioxidants such as butylated hydroxytoluene (BHT).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methods described for the extraction of eicosanoids from biological fluids.[4][5][6]

Materials:

-

Cell culture media supernatant

-

Internal Standard (e.g., 12(S)-HETE-d8)

-

Methanol (B129727) (MeOH), HPLC grade

-

Ethyl Acetate (B1210297), HPLC grade

-

Hexane, HPLC grade

-

Acetic Acid, glacial

-

Deionized water

-

Centrifuge tubes (glass or polypropylene)

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Collection: Collect cell culture media and centrifuge at 2000 x g for 10 minutes at 4°C to pellet cells and debris. Transfer the supernatant to a clean tube.

-

Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., 1 ng of 12(S)-HETE-d8) to 1 mL of the cell culture supernatant.

-

Acidification: Acidify the sample to a pH of 3-4 by adding approximately 10 µL of glacial acetic acid. This step is crucial for the protonation of the carboxylic acid group of HEPE, making it less water-soluble and more extractable into an organic solvent.

-

Extraction:

-

Add 2 mL of a hexane:ethyl acetate mixture (1:1, v/v) to the acidified sample.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

-

Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.

-

Re-extraction: Repeat the extraction (steps 4 and 5) on the remaining aqueous layer with another 2 mL of the hexane:ethyl acetate mixture to maximize recovery. Combine the organic phases.

-

Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:water:acetic acid (95:5:0.1, v/v)).[7]

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more efficient and often cleaner method for sample preparation compared to LLE.[8][9] This protocol utilizes a C18 reversed-phase cartridge.

Materials:

-

Cell culture media supernatant

-

Internal Standard (e.g., 12(S)-HETE-d8)

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Methanol (MeOH), HPLC grade

-

Deionized water

-

Acetic Acid, glacial

-

Ethyl Acetate, HPLC grade

-

SPE vacuum manifold

-

Nitrogen evaporator

Procedure:

-